

4-(Bromomethyl)-3-methyl-5-phenylisoxazole chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(Bromomethyl)-3-methyl-5-phenylisoxazole

Cat. No.: B050187

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **4-(Bromomethyl)-3-methyl-5-phenylisoxazole**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **4-(Bromomethyl)-3-methyl-5-phenylisoxazole**. This compound is a functionalized heterocyclic molecule of significant interest as a versatile intermediate in synthetic organic chemistry and medicinal chemistry. Its reactive bromomethyl group, coupled with the stable isoxazole core, makes it a valuable building block for the synthesis of a wide array of more complex molecules with potential biological activities.

Core Chemical Properties

4-(Bromomethyl)-3-methyl-5-phenylisoxazole is a solid at room temperature.^[1] Its core structure consists of a central five-membered isoxazole ring substituted with a methyl group at the 3-position, a reactive bromomethyl group at the 4-position, and a phenyl group at the 5-position.

Property	Value	Source
CAS Number	113841-59-1	[2] [3]
Molecular Formula	C ₁₁ H ₁₀ BrNO	[2] [3]
Molecular Weight	252.11 g/mol	[1] [2]
Physical Form	Solid	[1]
Melting Point	71-73 °C	[4]
Boiling Point	367.13 °C at 760 mmHg (Predicted)	[5]
IUPAC Name	4-(bromomethyl)-3-methyl-5-phenyl-1,2-oxazole	[3]
InChI Key	KCGVZUOBUPWFJC- UHFFFAOYSA-N	[3]

Spectroscopic Data

While comprehensive, peer-reviewed spectroscopic data for **4-(Bromomethyl)-3-methyl-5-phenylisoxazole** is not readily available in the public domain, data for structurally analogous compounds provide valuable insights. The following data is for 4-Allyl-3-methyl-5-phenylisoxazole, a closely related derivative, which helps to illustrate the expected spectral characteristics.[\[6\]](#)

Spectroscopic Data	Observed Peaks
¹ H NMR (400 MHz, CDCl ₃)	δ 7.65 (d, J = 7.8 Hz, 2H), 7.53 - 7.31 (m, 3H), 6.05 - 5.89 (m, 1H), 5.13 (d, J = 10.2 Hz, 1H), 5.01 (d, J = 17.2 Hz, 1H), 3.52 - 3.06 (m, 2H), 2.25 (s, 3H)
¹³ C NMR (100 MHz, CDCl ₃)	δ 165.4, 161.0, 134.4, 129.6, 128.8, 128.3, 126.8, 116.3, 110.9, 26.8, 10.1 ppm
IR (KBr)	ν _{max} /cm ⁻¹ 3056, 2928, 1645, 1576, 1453, 1262, 754, 691
HRMS-ESI (m/z)	calcd for C ₁₃ H ₁₄ NO, [M+H] ⁺ : 200.1070, found 200.1076

Experimental Protocols

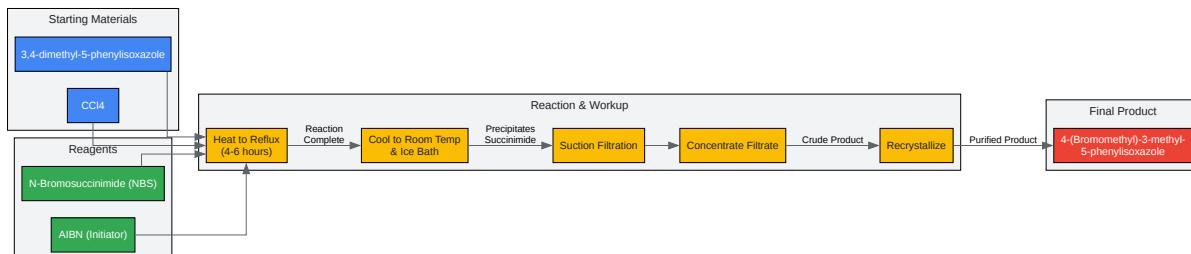
Synthesis of 4-(Bromomethyl)-3-methyl-5-phenylisoxazole via Radical Bromination

The most common and effective method for the synthesis of this compound is via the radical bromination of its precursor, 3,4-dimethyl-5-phenylisoxazole. This reaction typically utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.^[7]

Principle: The reaction proceeds via a free-radical chain mechanism where the allylic methyl group at the 4-position of the isoxazole ring is selectively brominated.

Materials and Reagents:

- 3,4-dimethyl-5-phenylisoxazole
- N-Bromosuccinimide (NBS)
- Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide
- Carbon tetrachloride (CCl₄) or other suitable non-polar solvent


- Hexane
- Deionized water

Procedure:

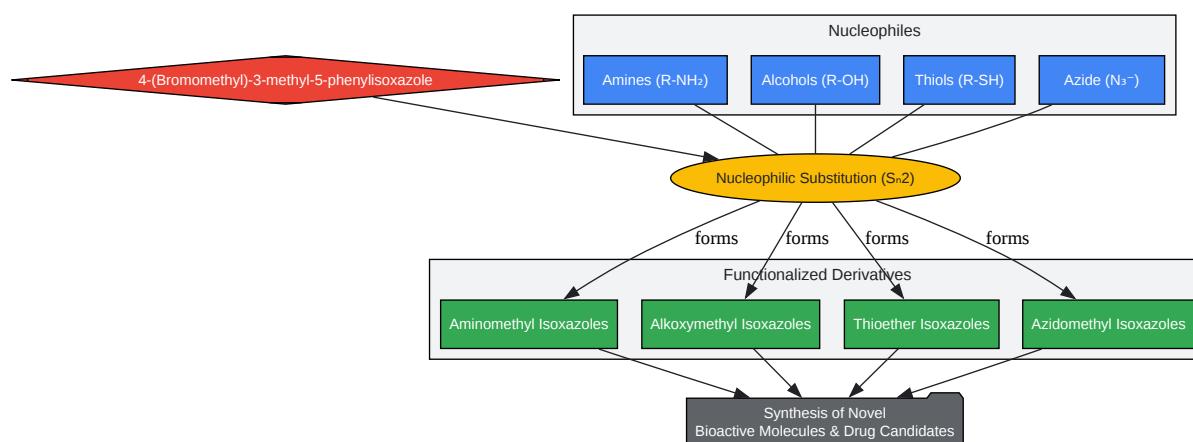
- To a solution of 3,4-dimethyl-5-phenylisoxazole in carbon tetrachloride, add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.
- Equip the reaction flask with a reflux condenser and heat the mixture to reflux (approximately 77°C for CCl₄) for 4-6 hours. The reaction progress can be monitored by TLC.
- After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to precipitate the succinimide byproduct.
- Filter the mixture by suction filtration to remove the solid succinimide.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to afford pure **4-(Bromomethyl)-3-methyl-5-phenylisoxazole**.

Safety Precautions:

- Handle N-Bromosuccinimide and AIBN with care; they are irritants and AIBN can decompose exothermically.
- Carbon tetrachloride is toxic and a suspected carcinogen; perform the reaction in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

[Click to download full resolution via product page](#)

Experimental workflow for the synthesis.


Reactivity and Applications

The primary utility of **4-(Bromomethyl)-3-methyl-5-phenylisoxazole** in research and development stems from the high reactivity of the bromomethyl group, which makes it an excellent electrophile for nucleophilic substitution (S_N2) reactions. This allows for the facile introduction of a wide variety of functional groups at the 4-position of the isoxazole ring.

Key Reactions:

- Alkylation: It can readily alkylate amines, phenols, thiols, and other nucleophiles, serving as a key step in the synthesis of more complex drug candidates.
- Formation of Ethers and Esters: Reaction with alcohols or carboxylates can form corresponding ethers and esters.
- Azide Formation: Substitution with sodium azide yields an azidomethyl derivative, which can be further modified, for example, via "click chemistry" or reduction to an amine.

The isoxazole scaffold itself is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous bioactive compounds.[8] Derivatives of isoxazoles have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[8][9] Consequently, **4-(Bromomethyl)-3-methyl-5-phenylisoxazole** serves as a crucial starting point for generating libraries of novel isoxazole-containing compounds for biological screening.

[Click to download full resolution via product page](#)

Reactivity and synthetic applications.

Biological Significance and Signaling Pathways

Currently, there is no specific research available in public databases detailing the biological activity or modulation of specific signaling pathways by **4-(Bromomethyl)-3-methyl-5-phenylisoxazole** itself. Its primary role is that of a reactive intermediate used to synthesize other target molecules.

The broader class of 4-methyl-5-phenylisoxazole derivatives has been investigated for various therapeutic applications, most notably in cancer research. For instance, certain complex derivatives have shown potent cytotoxic activity against liver and breast cancer cell lines.[\[10\]](#) The mechanism of action for these larger, more complex derivatives often involves the inhibition of specific kinases or other enzymes crucial for cancer cell proliferation, but these activities are attributed to the final molecule, not the bromomethyl intermediate.

Researchers using **4-(Bromomethyl)-3-methyl-5-phenylisoxazole** are typically aiming to incorporate the 3-methyl-5-phenylisoxazole moiety into a larger molecular design to probe its effect on biological targets. The specific signaling pathway impacted would depend entirely on the final structure of the derivative synthesized from this versatile building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(Bromomethyl)-5-methyl-3-phenylisoxazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-(Bromomethyl)-3-methyl-5-phenylisoxazole - Amerigo Scientific [amerigoscientific.com]
- 3. 4-(Bromomethyl)-3-methyl-5-phenylisoxazole, ≥95%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 4. 113841-59-1 Cas No. | 4-(Bromomethyl)-3-methyl-5-phenylisoxazole | Apollo [store.apolloscientific.co.uk]
- 5. 4-(Bromomethyl)-3-methyl-5-phenylisoxazole [myskinrecipes.com]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chemclassjournal.com [chemclassjournal.com]
- 10. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [4-(Bromomethyl)-3-methyl-5-phenylisoxazole chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b050187#4-bromomethyl-3-methyl-5-phenylisoxazole-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com